
A 410099.1
Descripción general
Descripción
A 410099.1 is a BIRC inhibitor, with EC50 values for BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 being 4.6, 9.2, 15.6, 19.9, and 93.9 nM, respectively . It exhibits cytotoxicity in a wide range of cancer cell lines in vitro .
Molecular Structure Analysis
The molecular weight of this compound is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Physical And Chemical Properties Analysis
The molecular weight of this compound is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Aplicaciones Científicas De Investigación
Investigación del Cáncer
“A 410099.1” es un antagonista de XIAP de alta afinidad {svg_1} {svg_2}. Exhibe citotoxicidad en una amplia gama de líneas celulares cancerosas in vitro {svg_3} {svg_4}. Por ejemplo, tiene un EC50 de 13 nM en células MDA-MB-231, un tipo de línea celular de cáncer de mama {svg_5} {svg_6}. Esto sugiere que “this compound” podría ser un agente terapéutico potencial para tratar varios tipos de cáncer.
Actividad Antitumoral In Vivo
Además de su citotoxicidad in vitro, “this compound” también muestra actividad antitumoral en un modelo de xenotrasplante de cáncer de mama en ratones {svg_7} {svg_8}. Esto indica que el compuesto podría usarse potencialmente en el tratamiento del cáncer in vivo.
Inducción de Apoptosis
“this compound” se ha encontrado que mejora la apoptosis inducida por TRAIL en células de leucemia linfocítica crónica (CLL) {svg_9} {svg_10}. Esto significa que el compuesto podría usarse potencialmente para desencadenar la muerte celular programada en ciertos tipos de células de leucemia, proporcionando otra posible vía para el tratamiento del cáncer.
Investigación de Interacción de Proteínas
El compuesto tiene una alta afinidad por el dominio BIR3 de XIAP, con un Kd de 16 nM {svg_11} {svg_12}. Esto hace que “this compound” sea una herramienta útil para estudiar interacciones proteína-proteína, particularmente aquellas que involucran a XIAP.
Investigación de PROTAC
“this compound” es un ligando de IAP funcionalizado para la investigación y el desarrollo de PROTAC® {svg_13}. Los PROTAC (PROteolysis TArgeting Chimeras) son una nueva clase de fármacos que funcionan induciendo la degradación de proteínas específicas. Por lo tanto, “this compound” podría utilizarse en el desarrollo de nuevas terapias basadas en PROTAC.
Ensayos Bioquímicos
El compuesto se ha utilizado en ensayos NanoBRET, mostrando valores de EC50 de 4.6, 9.2 y 15.6 nM para las proteínas cIAP1, cIAP2 y XIAP, respectivamente {svg_14}. Esto sugiere que “this compound” podría ser una herramienta valiosa en ensayos bioquímicos que involucran estas proteínas.
Mecanismo De Acción
Target of Action
A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .
Temporal Effects in Laboratory Settings
It is known that it displays antitumor activity in a mouse breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'A 410099.1' involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-fluorobenzonitrile", "2,4-dichloro-5-fluorobenzoic acid", "2,4-dichloro-5-fluorobenzyl alcohol", "2,4-dichloro-5-fluorobenzaldehyde", "2,4-dichloro-5-fluorobenzylamine", "2,4-dichloro-5-fluorobenzyl chloride", "2,4-dichloro-5-fluorobenzyl bromide", "2,4-dichloro-5-fluorobenzyl acetate", "2,4-dichloro-5-fluorobenzyl isocyanate", "2,4-dichloro-5-fluorobenzylamine hydrochloride", "2,4-dichloro-5-fluorobenzylamine sulfate", "2,4-dichloro-5-fluorobenzylamine oxalate", "2,4-dichloro-5-fluorobenzylamine nitrate", "2,4-dichloro-5-fluorobenzylamine phosphate" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-dichloro-5-fluorobenzonitrile in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzonitrile.", "Step 2: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzonitrile is reacted with 2,4-dichloro-5-fluorobenzoic acid in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzoic acid.", "Step 3: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzoic acid is reacted with 2,4-dichloro-5-fluorobenzyl alcohol in the presence of a dehydrating agent to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzyl alcohol.", "Step 4: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzyl alcohol is reacted with 2,4-dichloro-5-fluorobenzaldehyde in the presence of a reducing agent to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine.", "Step 5: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine is reacted with 2,4-dichloro-5-fluorobenzyl chloride in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine hydrochloride.", "Step 6: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine hydrochloride is reacted with 2,4-dichloro-5-fluorobenzyl bromide in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine sulfate.", "Step 7: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine sulfate is reacted with 2,4-dichloro-5-fluorobenzyl acetate in the presence of a base to form 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine oxalate.", "Step 8: 2-(4-bromo-2-fluorophenyl)-5-chloro-4-fluorobenzylamine oxalate is reacted with 2,4-dichloro-5-fluorobenzyl isocyanate in the presence of a base to form compound 'A 410099.1'." ] } | |
Número CAS |
762274-58-8 |
Fórmula molecular |
C27H41ClN4O3 |
Peso molecular |
505.1 |
Nombre IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clave InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



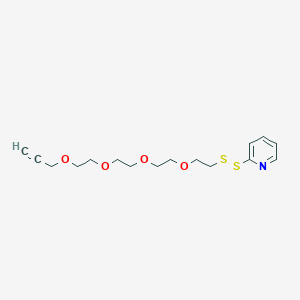

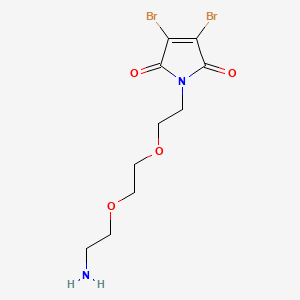
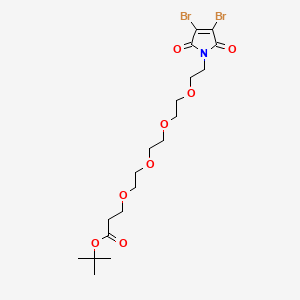
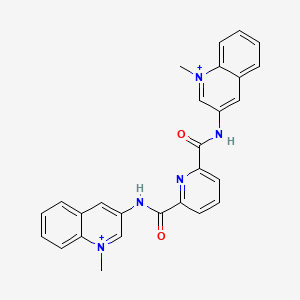

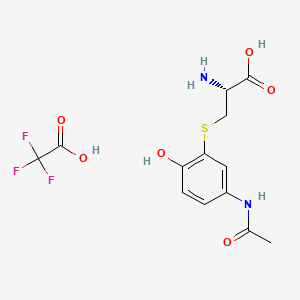

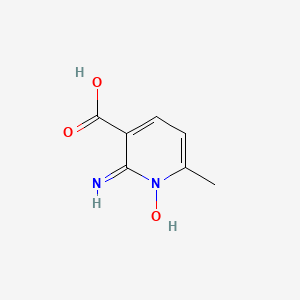
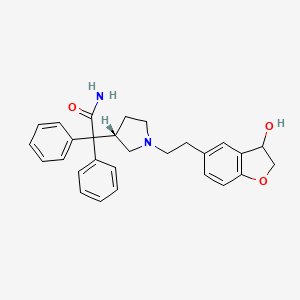

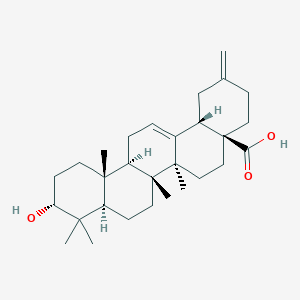
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
